PS-1145 Achieves >1,150-Fold IKKβ Selectivity Over IKKα, IKKε, and NIK — IMD-0354 Shows No Direct IKKβ Inhibition
In a head-to-head ATP-based kinase assay comparing PS-1145 and IMD-0354 against the four NF-κB pathway kinases (IKKβ, IKKα, IKKε, NIK), PS-1145 potently inhibited IKKβ with an IC₅₀ of 0.087 ± 0.005 μM while showing no measurable inhibition of IKKα, IKKε, or NIK (all IC₅₀ >100 μM), yielding a selectivity index exceeding 1,150-fold . In stark contrast, IMD-0354 failed to inhibit any of the four kinases (IKKβ IC₅₀ >100 μM, with only 5.43% inhibition at 100 μM), demonstrating that IMD-0354 does not function as a direct IKKβ catalytic inhibitor in this system .
| Evidence Dimension | IKKβ enzyme inhibition potency and selectivity over IKKα, IKKε, NIK |
|---|---|
| Target Compound Data | PS-1145: IKKβ IC₅₀ = 0.087 ± 0.005 μM; IKKα, IKKε, NIK all IC₅₀ >100 μM |
| Comparator Or Baseline | IMD-0354: IKKβ IC₅₀ >100 μM (5.43% inhibition at 100 μM); IKKα >100 μM (3.45%); IKKε >100 μM (30.5%); NIK >100 μM (13.8%) |
| Quantified Difference | PS-1145 IKKβ IC₅₀ is >1,150× lower than IMD-0354 IKKβ IC₅₀ (both tested at up to 100 μM); PS-1145 selectivity index (IKKα/IKKβ) >1,150 vs. IMD-0354 selectivity incalculable (no activity) |
| Conditions | ATP-based kinase assays; compounds tested up to 100 μM; experiments performed in triplicate; data represent means ± standard deviation |
Why This Matters
For researchers dissecting the canonical NF-κB pathway, PS-1145 provides genuine catalytic IKKβ inhibition with negligible cross-reactivity against IKKα, IKKε, and NIK, whereas IMD-0354 cannot be used as a direct IKKβ catalytic inhibitor and may act through alternative mechanisms.
- [1] Pippione AC, et al. 4-Hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide: a novel inhibitor of the canonical NF-κB cascade. MedChemComm. 2017;8(9):1850-1855. Table 1. PMID: 30108896. PMCID: PMC6084005. View Source
